cytidine-2'-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

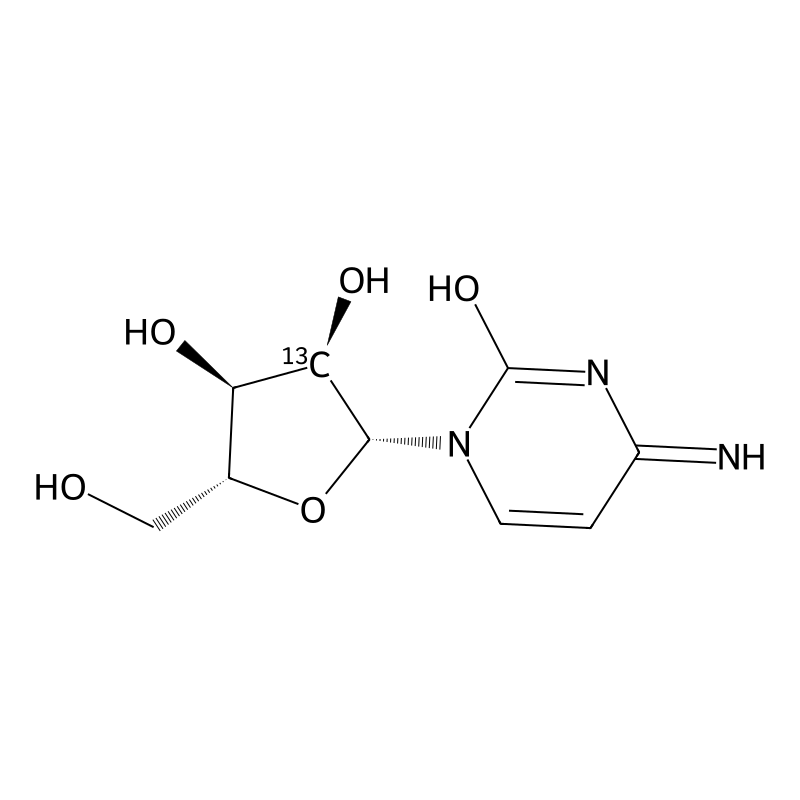

Cytidine-2'-13C is a stable isotopic labeled nucleoside analog where the carbon-13 isotope is specifically incorporated at the 2' position of the ribose sugar. This compound is derived from cytidine, which consists of a cytosine base attached to a ribose sugar. Cytidine plays a pivotal role in biological systems as a fundamental component of ribonucleic acid (RNA), contributing to various cellular processes such as protein synthesis, cellular signaling, and energy transfer.

The incorporation of the carbon-13 isotope into cytidine allows for enhanced tracking and analysis in various biochemical studies, particularly through techniques like nuclear magnetic resonance spectroscopy. This isotopic labeling provides insights into molecular dynamics and interactions within nucleic acids.

Cytidine-2'-¹³C's primary function lies in its application as an NMR probe for studying RNA structure and dynamics. The ¹³C isotope enrichment enhances the sensitivity of NMR detection, allowing researchers to observe specific interactions within RNA molecules [].

By incorporating cytidine-2'-¹³C into RNA molecules and using NMR techniques, scientists can:

Isotope Labeling for Metabolic Studies:

Cytidine-2'-13C serves as a valuable tool for tracing the metabolic pathways of cytidine and its derivatives in living organisms. When incorporated into cells, the enriched 13C isotope can be readily detected and distinguished from naturally occurring 12C using techniques like nuclear magnetic resonance (NMR) spectroscopy . This allows researchers to track the movement, conversion, and fate of cytidine within the cell, providing insights into essential cellular processes like RNA synthesis and pyrimidine metabolism.

Mechanistic Studies of Enzyme Activity:

Cytidine-2'-13C is employed in studies investigating the function and mechanism of enzymes involved in cytidine metabolism. By incorporating the labeled cytidine into substrates or products of these enzymes, scientists can use NMR spectroscopy to monitor the specific carbon atoms involved in the reaction . This information sheds light on the detailed steps and binding interactions within the enzyme, furthering our understanding of these crucial biological processes.

Structural Studies of RNA-protein Interactions:

Cytidine-2'-13C finds application in studies aiming to understand the interactions between RNA and protein molecules. By incorporating this labeled nucleotide into specific sites within RNA molecules, researchers utilize NMR techniques to probe the specific interactions and binding modes between the RNA and its protein partners . This knowledge is crucial for understanding various cellular processes regulated by RNA-protein interactions, such as gene expression and regulation.

Industrial production may utilize optimized chemical synthesis methods to achieve high yields and purity, often involving purification techniques such as chromatography and crystallization.

Cytidine-2'-13C exhibits significant biological activity primarily through its incorporation into RNA. Once inside the cell, it is phosphorylated by kinases to form cytidine triphosphate, which is then integrated into RNA during transcription. This incorporation allows researchers to trace metabolic pathways and study RNA dynamics using techniques such as nuclear magnetic resonance spectroscopy.

Additionally, the compound has applications in studying RNA-related diseases and developing nucleoside analog drugs that can mimic natural nucleotides in therapeutic contexts.

Cytidine-2'-13C has diverse applications across multiple fields:

- Chemistry: It serves as a tracer in nuclear magnetic resonance spectroscopy for studying nucleic acid structures and dynamics.

- Biology: Utilized in metabolic labeling experiments to track nucleoside incorporation into RNA, aiding in understanding cellular metabolism.

- Medicine: Important in research focused on RNA-related diseases and the development of nucleoside analog drugs.

- Industry: Used in producing labeled compounds for pharmaceutical research and development, enhancing drug design processes.

Interaction studies involving cytidine-2'-13C focus on its behavior within biological systems, particularly how it interacts with enzymes and other biomolecules during RNA synthesis and metabolism. These studies leverage its isotopic labeling to provide detailed insights into molecular interactions and dynamics that are critical for understanding cellular processes.

Cytidine-2'-13C shares structural similarities with several other nucleosides and their derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cytidine | Base structure | Carbon-13 isotope at 2' position |

| Deoxycytidine | Lacks 2' hydroxyl | Carbon-13 isotope at 2' position |

| Uridine | Similar base | Different sugar modification (no 13C labeling) |

| Ribothymidine | Similar backbone | Contains thymine instead of cytosine |

List of Similar Compounds- Cytidine

- Deoxycytidine

- Uridine

- Ribothymidine

13C Nuclear Magnetic Resonance Spectral Features

The carbon-13 nuclear magnetic resonance spectrum of cytidine-2'-13C exhibits distinct spectral features that facilitate structural identification and conformational analysis [1] [2]. The ribose sugar moiety displays characteristic resonances with the anomeric carbon (C1') appearing at 91-92 parts per million, the C3' carbon at 71-76 parts per million, the C4' carbon at 84-86 parts per million, and the primary C5' carbon at 63-67 parts per million [1] [2]. The isotopically enriched C2' position shows an enhanced signal at 75-77 parts per million with significantly improved signal-to-noise ratio compared to natural abundance samples [3] [4].

The pyrimidine base carbons exhibit well-resolved signals with C2 appearing at 159-160 parts per million, the carbonyl C4 at 168-169 parts per million, C5 at 96-99 parts per million, and C6 at 144 parts per million [1] [5]. These chemical shift values are consistent with the electron-withdrawing effects of the nitrogen atoms and the carbonyl functionality in the cytosine base [5] [6]. The enhanced sensitivity at the C2' position allows for more precise determination of ribose ring conformation through detailed analysis of the chemical shift temperature dependence and coupling pattern analysis [2] [3].

Temperature-dependent studies reveal that the C2' and C3' resonances exhibit different sensitivities to conformational changes, with the C3' resonance showing a more pronounced downfield shift with increasing temperature [2]. This behavior is attributed to the dynamic equilibrium between N-type and S-type sugar conformations that characterizes ribonucleosides in solution [2].

1H-13C Correlation Spectroscopy

Heteronuclear single quantum correlation spectroscopy provides detailed structural information through the observation of direct and long-range carbon-proton connectivities [7] [3]. The 1H-13C heteronuclear single quantum correlation spectrum of cytidine-2'-13C displays well-resolved cross-peaks between the 13C-enriched C2' carbon and its directly bonded proton at approximately 4.2 parts per million in the proton dimension [7] [4]. This correlation exhibits enhanced intensity compared to natural abundance samples, facilitating more detailed analysis of sugar ring dynamics [3].

Additional correlations are observed between the C2' carbon and neighboring protons through two-bond and three-bond coupling pathways [7] [8]. The heteronuclear multiple bond correlation experiment reveals connectivity between C2' and the H1' proton through the two-bond pathway, providing valuable information about glycosidic bond conformation [7] [8]. Long-range correlations to H3' and H4' protons through three-bond coupling mechanisms offer insights into ribose ring pucker and overall conformational preferences [8].

The enhanced sensitivity of the 13C-labeled position enables the application of more sophisticated pulse sequences including constant-time experiments that provide improved resolution in crowded spectral regions [3] [4]. These techniques are particularly valuable for studying RNA dynamics and for assignment of resonances in larger oligonucleotide systems where spectral overlap becomes problematic [3] [4].

Chemical Shift Analysis and Interpretation

The chemical shift of the C2' carbon in cytidine-2'-13C serves as a sensitive probe of local electronic environment and molecular conformation [2] [9]. Comparative analysis with related nucleosides reveals that the C2' chemical shift is influenced by several factors including the electronegativity of substituents, hydrogen bonding interactions, and conformational effects related to sugar ring pucker [5] [2]. The observed chemical shift of 75-77 parts per million is consistent with a carbon bearing two electronegative oxygen substituents and reflects the typical C2'-endo conformation adopted by ribose sugars in solution [2] [9].

Solvent effects play a significant role in determining the precise chemical shift values, with deuterium oxide solutions typically showing slight upfield shifts compared to dimethyl sulfoxide solutions [1] [2]. pH-dependent studies demonstrate that protonation of the cytosine base at N3 results in downfield shifts of the base carbons but minimal effects on the ribose resonances [1] [10]. This selectivity allows for the study of base protonation equilibria without interference from sugar conformational changes [1].

The chemical shift dispersion observed in the ribose region provides valuable information for distinguishing between different nucleoside environments in more complex systems [9]. The C2' position shows particular sensitivity to stacking interactions and hydrogen bonding patterns that characterize nucleic acid secondary structures [2] [9].

Coupling Constants and Structural Correlations

Scalar coupling constants involving the 13C-labeled C2' position provide detailed information about molecular geometry and conformational dynamics [8] [11]. The one-bond C2'-H2' coupling constant of approximately 140-150 hertz is sensitive to the hybridization state and local electronic environment of the carbon center [8]. This value is consistent with sp3 hybridization and typical C-H bond lengths observed in ribose systems [8].

Two-bond coupling constants between C2' and neighboring protons offer valuable conformational information [8] [11]. The 2JC2'-H1' coupling of 2-4 hertz provides insight into the glycosidic bond conformation, while the 2JC2'-H3' coupling of 6-8 hertz reflects the relative orientation of these positions within the ribose ring [8]. These parameters are particularly useful for distinguishing between different sugar pucker conformations and for monitoring conformational exchange processes [8] [11].

Three-bond coupling constants, although smaller in magnitude, provide important long-range structural information [8]. The 3JC2'-H4' coupling of 2-3 hertz serves as a sensitive probe of ribose ring conformation and can be used to determine the predominant sugar pucker in solution [8]. These coupling patterns are essential for understanding the relationship between local structure and global molecular conformation in nucleoside systems [8] [11].

Mass Spectrometry

Molecular Ion Patterns

Electrospray ionization mass spectrometry of cytidine-2'-13C produces characteristic molecular ion patterns that facilitate identification and structural characterization [12] [13]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 245, representing a one-mass-unit increase compared to the natural abundance compound due to the 13C isotopic substitution [12]. This molecular ion typically exhibits high relative intensity and serves as the base peak in positive ion mode spectra [12] [13].

Sodium adduct formation is commonly observed, producing an [M+Na]+ ion at mass-to-charge ratio 267 with relative intensity of 25-30 percent [12] [14]. The formation of metal adducts is influenced by sample preparation conditions and the presence of alkali metal impurities in the ionization source [12] [14]. Additional adduct ions may be observed with other metal cations, though these typically appear at lower intensities [14].

The isotopic distribution pattern provides confirmation of the 13C labeling, with the molecular ion cluster showing the expected enhancement at the M+1 position [12] [15]. This isotopic signature is particularly useful for distinguishing labeled compounds from natural abundance materials in mixture analysis [15]. The high-resolution mass accuracy achievable with modern instruments allows for precise mass determination and elemental composition confirmation [15].

Fragmentation Pathways

Tandem mass spectrometry reveals characteristic fragmentation patterns that provide structural information about cytidine-2'-13C [12] [16]. The primary fragmentation pathway involves cleavage of the glycosidic bond, producing a protonated cytosine base fragment [Base+H]+ at mass-to-charge ratio 112 with high relative intensity of 85-95 percent [12] [16]. This fragmentation is characteristic of nucleosides and provides immediate identification of the base component [12].

The complementary ribose fragment retains the 13C label and appears at mass-to-charge ratio 133 as [Ribose+H]+ with moderate intensity of 40-50 percent [12] [13]. Further fragmentation of the ribose moiety produces smaller fragments including a characteristic C2'-13C containing fragment at mass-to-charge ratio 76 with 30-40 percent relative intensity [13]. This fragment serves as a diagnostic ion for confirming the isotopic labeling position [13].

Secondary fragmentation pathways include loss of ammonia from the cytosine base, producing an [M-NH3]+ ion at mass-to-charge ratio 228 with 15-25 percent relative intensity [12] [16]. Ring contraction and retro-Diels-Alder reactions contribute to the formation of smaller fragment ions that provide detailed structural information about both the base and sugar components [12]. The fragmentation pattern is consistent with previously reported studies on nucleoside systems and follows established mechanistic pathways for this class of compounds [12] [16].

Infrared and Raman Spectroscopy

Vibrational Mode Assignments

The infrared spectrum of cytidine-2'-13C exhibits characteristic vibrational modes that provide detailed information about functional group identity and molecular structure [17] [18]. The amino group of the cytosine base produces characteristic N-H stretching vibrations in the region of 3320-3180 wavenumbers, appearing as sharp absorption bands that are diagnostic for primary amine functionality [17] [18]. These vibrations show minimal isotope effects due to the remote location of the 13C label from the amino group [17].

The carbonyl group at the C4 position of the cytosine base gives rise to a strong C=O stretching vibration at 1650-1680 wavenumbers [17] [18]. This absorption is characteristic of amide carbonyl groups and shows little sensitivity to the 13C substitution at the C2' position [18]. The aromatic C=C stretching modes of the pyrimidine ring appear in the region of 1590-1610 wavenumbers and provide information about the electronic structure of the base component [18].

The ribose sugar moiety contributes several important vibrational modes including C-O stretching vibrations in the region of 1050-1150 wavenumbers [17] [18]. The C2'-H bending mode shows a detectable isotope effect, shifting by approximately 10-15 wavenumbers to lower frequency due to the increased mass of the 13C nucleus [17]. This shift provides direct confirmation of the isotopic labeling position and can be used for analytical identification purposes [17].

Structural Confirmation Methods

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [19] [20]. The 13C isotopic substitution produces characteristic shifts in C-H stretching vibrations involving the labeled carbon center [19] [20]. These shifts are particularly pronounced in Raman spectra where C-H stretching modes often exhibit strong scattering intensity [19].

The combination of infrared and Raman spectroscopy enables complete vibrational characterization of cytidine-2'-13C [19] [20]. Raman spectroscopy is particularly valuable for studying aqueous solutions where water absorption interferes with infrared measurements [20]. The enhanced sensitivity to symmetric vibrations in Raman spectroscopy provides access to vibrational modes that may be infrared-inactive [19] [20].